molecular formula C10H13Cl2NO B1452420 3-(4-Chlorophenoxy)pyrrolidine CAS No. 28491-02-3

3-(4-Chlorophenoxy)pyrrolidine

Cat. No.: B1452420
CAS No.: 28491-02-3
M. Wt: 234.12 g/mol
InChI Key: FWRCARMEKAIGEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Chlorophenoxy)pyrrolidine can be achieved through various methods. One efficient approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method yields a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols has been explored, providing pyrrolidines in very good yields .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrrolidine ring fused with a 4-chlorophenyl group. The incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization results in the formation of two new ligands .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings are a cornerstone in medicinal chemistry due to their versatility and efficacy in treating human diseases. Their sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage through a phenomenon known as “pseudorotation.” This versatility supports the design of bioactive molecules with target selectivity across various biological profiles. The review by Petri et al. (2021) delves into the synthesis strategies and structure-activity relationships (SAR) of pyrrolidine derivatives, highlighting their significance in developing novel compounds with diverse biological activities (Petri et al., 2021).

Pyrrolizidine Alkaloids and Biosynthesis

The evolution of pyrrolizidine alkaloid biosynthesis, particularly within the Senecioneae tribe, demonstrates the ecological roles of these compounds. Langel, Ober, and Pelser (2011) review the genetic and enzymatic pathways leading to pyrrolizidine alkaloids, highlighting their defensive mechanism against herbivores. This study illuminates the biochemical diversity and evolutionary significance of these alkaloids in plant defense (Langel, Ober, & Pelser, 2011).

Environmental Impact of Chlorophenoxypyridines

The environmental implications of chlorophenoxypyridines and their derivatives have been a subject of research, particularly concerning polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Studies by Altarawneh et al. (2009) review the formation, chlorination, and destruction mechanisms of PCDD/Fs, providing insight into their toxicity and bioaccumulation. This research is crucial for understanding the environmental and health risks associated with these compounds (Altarawneh et al., 2009).

Safety and Hazards

As with any chemical compound, safety precautions should be followed during handling. Refer to Material Safety Data Sheets (MSDS) for detailed safety information .

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenoxy)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteomic research targets . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby influencing their activity. This compound’s interaction with biomolecules can lead to either inhibition or activation of enzymatic functions, depending on the context of the reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have cytotoxic effects on certain cancer cell lines . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, studies have shown that high doses of this compound can cause significant toxicity in animal models, affecting various organs and systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-(4-chlorophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDFBKVKKRBGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28491-02-3
Record name 3-(4-Chlorophenoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28491-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-chlorophenoxy)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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